![molecular formula C13H14N6O2 B10990428 1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10990428.png)
1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide. This reaction is catalyzed by zinc salts and proceeds readily in water.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Coupling of the Tetrazole and Pyrrolidine Rings: The final step involves coupling the tetrazole and pyrrolidine rings through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol functionalities.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
Di(1H-tetrazol-5-yl)methanone oxime:
Uniqueness
1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to mimic carboxylic acids and interact with biological targets makes it a valuable compound for various applications.
Biological Activity
1-Methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, characterizing its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 1H-tetrazole moiety and a carboxamide group. The structural formula can be represented as follows:
Anticancer Properties
Research has demonstrated that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer activity. A study evaluated various derivatives against A549 human lung adenocarcinoma cells and found that compounds with specific structural modifications led to varying degrees of cytotoxicity. Notably, compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino fragments .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 45 | A549 |
Cisplatin | 10 | A549 |
The compound was noted to reduce cell viability significantly, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggested that the presence of certain functional groups is crucial for enhancing anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The selectivity against resistant strains highlights its potential as a lead compound in antibiotic development .
The biological effects of this compound are likely mediated through interactions with specific enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit key enzymes in cancer cell metabolism or bacterial growth, leading to reduced proliferation .
Study on Anticancer Activity
In a comparative study, the compound was tested alongside other known anticancer agents. It exhibited a notable reduction in A549 cell viability over a 24-hour exposure period at concentrations ranging from 10 µM to 100 µM. The results were benchmarked against cisplatin, revealing that while both compounds reduced cell viability, the target compound had a higher IC50 value, indicating less potency but potentially lower toxicity towards non-cancerous cells .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial effects against S. aureus strains resistant to linezolid and tedizolid. The compound displayed effective inhibition at concentrations below those required for traditional antibiotics, suggesting a novel mechanism that warrants further exploration .
Properties
Molecular Formula |
C13H14N6O2 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1-methyl-5-oxo-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H14N6O2/c1-18-7-9(5-12(18)20)13(21)15-10-3-2-4-11(6-10)19-8-14-16-17-19/h2-4,6,8-9H,5,7H2,1H3,(H,15,21) |
InChI Key |
PZUSNUQOFYNLBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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